molecular formula C19H18ClFN2O6 B2920838 Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate CAS No. 1164473-36-2

Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate

Cat. No.: B2920838
CAS No.: 1164473-36-2
M. Wt: 424.81
InChI Key: QDHWUSVTPZHUDS-MDZDMXLPSA-N
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Description

Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate is a heterocyclic compound featuring an isoxazole core with multiple substituents. Its structural complexity arises from a 2-chloro-6-fluorophenyl group at position 3 and a functionalized vinyl group at position 5, comprising dimethylamino and ethoxy-oxoacetyl moieties.

Properties

IUPAC Name

methyl 3-(2-chloro-6-fluorophenyl)-5-[(Z)-1-(dimethylamino)-4-ethoxy-3,4-dioxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O6/c1-5-28-19(26)16(24)10(9-23(2)3)17-14(18(25)27-4)15(22-29-17)13-11(20)7-6-8-12(13)21/h6-9H,5H2,1-4H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHWUSVTPZHUDS-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(=CN(C)C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)/C(=C\N(C)C)/C1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Isoxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
  • Chloro and Fluoro Substituents : These halogen groups can influence the compound's lipophilicity and biological activity.
  • Dimethylamino Group : Often associated with enhanced pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Protein Kinase C (PKC) : The compound has been shown to induce cell growth arrest in keratinocytes, suggesting a role in skin-related therapies .
  • Tumor Ablation : In preclinical studies, it exhibited significant antitumor effects in murine models, particularly against melanoma .

In Vitro Studies

In vitro assays have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. For instance:

  • Keratinocyte Differentiation : The compound induced markers of differentiation in normal human keratinocytes, highlighting its potential use in dermatological applications .

In Vivo Studies

In vivo studies using murine models have provided insights into the antitumor efficacy:

  • B16 Melanoma Model : The compound significantly increased median survival time compared to controls, indicating potent antitumor activity .
  • UV-Induced Skin Carcinogenesis : It demonstrated a substantial effect on tumor ablation, suggesting protective effects against UV-induced skin damage .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological properties. Key findings include:

  • Substituent Effects : The presence of halogen atoms (chloro and fluoro) enhances the compound's potency by increasing hydrophobic interactions with target proteins.
  • Functional Groups : Variations in the dimethylamino and ethoxy groups can lead to significant changes in the pharmacokinetic profile and efficacy .

Data Summary

Biological ActivityModel/SystemObservations
Cell Proliferation InhibitionHuman KeratinocytesInduced differentiation markers
Antitumor ActivityB16 Melanoma Mouse ModelIncreased median survival time
Tumor AblationUV-Induced Skin Carcinogenesis ModelSignificant tumor reduction observed

Case Study 1: Ingenol Disoxate Comparison

In a comparative study with ingenol disoxate, this compound exhibited superior cytotoxicity and tumor ablation capabilities. This underscores the potential of this compound as a more effective therapeutic agent against skin cancers .

Case Study 2: Mechanistic Insights

Research focusing on the mechanistic pathways revealed that the activation of PKC leads to downstream signaling events that promote apoptosis in cancer cells. This pathway's involvement highlights the importance of further investigations into how structural modifications can enhance therapeutic effects while minimizing toxicity .

Comparison with Similar Compounds

Research Limitations

  • No experimental data (e.g., crystallographic, biological activity) are provided for the target compound. Structural comparisons are inferred from substituent chemistry.

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